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Compound of Interest

Compound Name:
5-Hydroxy-2-

hydroxymethylpyridine

Cat. No.: B1203515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-Hydroxy-2-
hydroxymethylpyridine, a valuable building block in medicinal chemistry and drug

development. The protocol is based on a two-step synthetic route, commencing with the

synthesis of the precursor 5-Hydroxy-2-methylpyridine, followed by a selective oxidation of the

methyl group.

Key Data Summary
The following tables summarize the key quantitative data for the two-stage synthesis process.

Table 1: Reagents and Conditions for the Synthesis of 5-Hydroxy-2-methylpyridine
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Reagent/Para
meter

Molar Mass (
g/mol )

Amount Moles Notes

2-Amino-5-

methylpyridine
108.14 18.2 g 168 mmol Starting material

Sulfuric Acid

(conc.)
98.08 40 g - Catalyst

Water 18.02 150 mL - Solvent

Sodium Nitrite 69.00 15.4 g 223 mmol Diazotizing agent

Sodium

Hydroxide (50%

w/w)

40.00 ~30 mL -
For pH

adjustment

Ethyl Acetate 88.11 4 x 100 mL -
Extraction

solvent

Reaction

Temperature
-

0-5 °C, then 95

°C
- See protocol

Reaction Time - ~2 hours - See protocol

Expected Yield 109.13 Variable - -

Table 2: Proposed Reagents and Conditions for the Selective Oxidation to 5-Hydroxy-2-
hydroxymethylpyridine
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Reagent/Para
meter

Molar Mass (
g/mol )

Proposed
Amount

Moles Notes

5-Hydroxy-2-

methylpyridine
109.13 5.0 g 45.8 mmol Starting material

Acetic Acid 60.05 100 mL - Solvent

N-

Hydroxyphthalimi

de (NHPI)

163.13 0.75 g 4.6 mmol Catalyst

Cobalt(II) Acetate 177.02 0.08 g 0.46 mmol Co-catalyst

Manganese(II)

Acetate
173.01 0.04 g 0.23 mmol Co-catalyst

Reaction

Temperature
- 100 °C - Proposed

Reaction Time - To be optimized -
Monitor by

TLC/LC-MS

Atmosphere - Oxygen (1 atm) - Oxidant

Expected Yield 125.13 Variable -
Optimization

required

Experimental Protocols
Part 1: Synthesis of 5-Hydroxy-2-methylpyridine

This protocol is adapted from a known procedure for the synthesis of 2-Hydroxy-5-

methylpyridine.[1]

Materials:

2-Amino-5-methylpyridine

Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Nitrite (NaNO₂)

Sodium Hydroxide (NaOH), 50% w/w aqueous solution

Ethyl Acetate (EtOAc)

Anhydrous Sodium Sulfate (Na₂SO₄)

Deionized Water

500 mL two-necked round-bottomed flask

Internal thermometer

Magnetic stirrer and stir bar

Ice/acetone bath

Separatory funnel

Procedure:

In a 500-mL two-necked round-bottomed flask equipped with an internal thermometer and a

magnetic stirrer, add 150 mL of water and carefully add 40 g of concentrated sulfuric acid.

Cool the aqueous solution to below 0°C using an acetone/ice bath.

Slowly add 18.2 g (168 mmol) of 2-amino-5-methylpyridine to the cooled solution while

stirring.

Prepare a solution of 15.4 g (223 mmol) of sodium nitrite in 30 mL of water.

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is

maintained between 0-5°C.

After the addition is complete, stir the mixture at 0°C for an additional 45 minutes.

Heat the reaction mixture to 95°C for 15 minutes.
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Allow the mixture to cool to room temperature.

Carefully add 50% w/w aqueous sodium hydroxide solution until the pH of the mixture

reaches 6.5-7.0.

Heat the mixture to 60°C and extract with ethyl acetate (4 x 100 mL).

Combine the organic fractions and dry over anhydrous sodium sulfate.

Filter the solution and remove the solvent under reduced pressure to yield 5-Hydroxy-2-

methylpyridine. The product can be further purified by recrystallization or column

chromatography.

Part 2: Proposed Protocol for the Selective Oxidation to 5-Hydroxy-2-hydroxymethylpyridine

This proposed protocol is based on literature methods for the aerobic oxidation of

methylpyridines, with modifications aimed at achieving selective hydroxymethylation.[2] Note:

This is a proposed method and requires optimization.

Materials:

5-Hydroxy-2-methylpyridine

Acetic Acid (AcOH)

N-Hydroxyphthalimide (NHPI)

Cobalt(II) Acetate (Co(OAc)₂)

Manganese(II) Acetate (Mn(OAc)₂)

Oxygen gas (O₂)

Round-bottomed flask with a condenser

Magnetic stirrer and stir bar

Heating mantle
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Balloon filled with oxygen or a continuous O₂ supply

Procedure:

In a round-bottomed flask, dissolve 5.0 g (45.8 mmol) of 5-Hydroxy-2-methylpyridine in 100

mL of acetic acid.

Add 0.75 g (4.6 mmol) of N-Hydroxyphthalimide, 0.08 g (0.46 mmol) of Cobalt(II) Acetate,

and 0.04 g (0.23 mmol) of Manganese(II) Acetate to the solution.

Attach a condenser and flush the system with oxygen. Maintain a positive pressure of

oxygen using a balloon or a gentle, continuous flow.

Heat the reaction mixture to 100°C with vigorous stirring.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). The reaction time will need to be optimized to

maximize the yield of the desired hydroxymethyl product and minimize over-oxidation to the

carboxylic acid.

Once the reaction is complete (or has reached optimal conversion), cool the mixture to room

temperature.

Remove the acetic acid under reduced pressure.

The crude product can be purified by column chromatography on silica gel using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate 5-
Hydroxy-2-hydroxymethylpyridine.

Synthesis Workflow
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Step 1: Synthesis of 5-Hydroxy-2-methylpyridine Step 2: Selective Oxidation

2-Amino-5-methylpyridine Diazotization & Hydrolysis
(NaNO₂, H₂SO₄, H₂O) 5-Hydroxy-2-methylpyridine 5-Hydroxy-2-methylpyridine Aerobic Oxidation

(O₂, NHPI, Co(OAc)₂, Mn(OAc)₂) 5-Hydroxy-2-hydroxymethylpyridine

Starting Material:
2-Amino-5-methylpyridine

Diazotization followed by
Hydroxylation

Intermediate:
5-Hydroxy-2-methylpyridine

Selective Oxidation of
Methyl Group

Final Product:
5-Hydroxy-2-hydroxymethylpyridine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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5-hydroxy-2-hydroxymethylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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